1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonism of GnRH Receptors
One significant application is in the development of human GnRH receptor antagonists, which are vital for treating reproductive diseases. A study emphasized the importance of specific groups in the core structure of thieno[2,3-d]pyrimidine-2,4-diones for receptor binding activity, highlighting the potential of these compounds in targeted therapy (Guo et al., 2003).
Antibacterial Applications
Thieno[2,3-d]pyrimidines have been synthesized for their potential antibacterial properties. Research involving the synthesis and evaluation of these compounds in various substituted forms suggests their utility in developing new antibacterial agents (More et al., 2013).
Anticancer Activity
Research into pyridine and thiazolopyrimidine derivatives using 1-ethylpiperidone as a synthon has indicated potential anticancer activities. These compounds have been evaluated for their efficacy in inhibiting cancer cell growth, showing promise in oncology (Hammam et al., 2001).
Antimitotic Agents
Compounds related to 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione have shown potential as antimitotic agents. These derivatives have been observed to exhibit antitumor activity in mice, suggesting their use in cancer treatment (Temple et al., 1992).
Fusions with N-Heterocyclic Moieties
Research has been conducted on fusing thieno[2,3-d]pyrimidines with various N-heterocyclic moieties, expanding the scope of their applications in medicinal chemistry. This research opens avenues for the development of new pharmaceutical compounds with varied biological activities (Ahmed et al., 1999).
Polymer Solar Cells
A novel application of related compounds is in the development of electron transport layers for inverted polymer solar cells. This usage demonstrates the versatility of these compounds beyond traditional pharmaceutical applications (Hu et al., 2015).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed to understand their intermolecular interactions. This information is crucial for designing drugs with specific binding properties (Elgemeie et al., 2015).
Properties
IUPAC Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N3O3S2/c1-2-15-6-3-4-10-22(15)18(25)14-24-17-9-13-29-19(17)20(26)23(21(24)27)11-8-16-7-5-12-28-16/h5,7,9,12-13,15,19H,2-4,6,8,10-11,14H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYMVAFGNPWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.